Dimethyl cis-1,2-cyclopropanedicarboxylate

Flow Chemistry Process Development Cyclopropanation

Dimethyl cis-1,2-cyclopropanedicarboxylate (CAS 826-34-6) is a chiral cyclopropane derivative with the specific stereochemistry (1R,2S). Characterized by a strained three-membered carbocycle bearing two adjacent methyl ester groups in a cis configuration , this compound presents as a clear, colorless liquid with a density of 1.15 g/mL and a boiling point of 112 °C at 18 mmHg.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 826-34-6
Cat. No. B148982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl cis-1,2-cyclopropanedicarboxylate
CAS826-34-6
Synonyms(1R,2S)-rel-1,2-Dimethyl Ester 1,2-Cyclopropanedicarboxylic Acid;  (1R,2S)-Dimethyl Ester 1,2-Cyclopropanedicarboxylic Acid;  cis-Dimethyl Ester 1,2-Cyclopropanedicarboxylic Acid;  (cis)-1,2-Bis(methoxycarbonyl)cyclopropane;  (±)-cis-1,2-Cyclopropanedica
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1C(=O)OC
InChIInChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+
InChIKeyJBVOSZYUSFDYIN-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl cis-1,2-Cyclopropanedicarboxylate (CAS 826-34-6): A Chiral Cyclopropane Diester for Stereocontrolled Synthesis


Dimethyl cis-1,2-cyclopropanedicarboxylate (CAS 826-34-6) is a chiral cyclopropane derivative with the specific stereochemistry (1R,2S) . Characterized by a strained three-membered carbocycle bearing two adjacent methyl ester groups in a cis configuration [1], this compound presents as a clear, colorless liquid with a density of 1.15 g/mL and a boiling point of 112 °C at 18 mmHg [2]. Its defining feature is its fixed cis stereochemistry, which makes it a valuable chiral building block for introducing defined spatial arrangements into complex target molecules, particularly in pharmaceutical and agrochemical research [3].

Stereochemical control
Fixed (1R,2S) cis configuration supports stereocontrolled building block studies.
Chiral synthon
Defined stereochemistry enables predictable spatial arrangement in pharmaceutical intermediate synthesis.
Process compatibility
Cis-diester scaffold shown amenable to continuous flow manufacturing in analog studies.

Why Diethyl or Trans-Isomer Analogs Cannot Replace Dimethyl cis-1,2-Cyclopropanedicarboxylate (CAS 826-34-6)


Generic substitution of cyclopropane diesters fails due to the profound impact of stereochemistry and ester identity on downstream reactivity and target molecule properties. While trans-isomers and diethyl esters are structurally similar, their divergent spatial arrangement and steric/electronic profiles lead to different reaction outcomes, particularly in stereospecific transformations . For instance, flow chemistry studies show that the process for synthesizing the cis-diethyl ester yields a specific cis/trans ratio distinct from batch processes, underscoring that the stereochemical outcome is highly dependent on the exact synthetic route and starting materials [1]. Substituting the cis-dimethyl ester for a trans-isomer or an ethyl ester analog would likely alter reaction kinetics, stereoselectivity, and the final product's spatial configuration, which is unacceptable in the precise synthesis of chiral pharmaceutical intermediates [2].

Ester identity mismatch
Diethyl ester analogs may shift reaction kinetics and alter downstream stereoselectivity compared to the dimethyl ester.
Trans-isomer stereodivergence
Trans-1,2-cyclopropanedicarboxylates introduce opposite spatial arrangement, limiting stereochemical reproducibility in asymmetric synthesis.
Racemic mixture separation burden
Using racemic cis/trans mixtures requires additional chiral resolution steps, complicating stereochemical purity verification.

Quantitative Evidence for Selecting Dimethyl cis-1,2-Cyclopropanedicarboxylate (CAS 826-34-6)


Enabling Scalable Synthesis of cis-Configured Cyclopropane Diesters

A continuous stirred tank reactor (CSTR) flow process was developed specifically for the synthesis of the cis-isomer of diethyl cyclopropane-1,2-dicarboxylate, the direct ethyl ester analog of the target compound. This process was successfully demonstrated at a multi-hundred gram scale in laboratory production, proving the scalability of cis-specific cyclopropane diester chemistry [1]. The observed conversion rate in the CSTR matched predictions from batch kinetic data, although the cis/trans ratio was slightly lower than in the batch process, highlighting the importance of controlled conditions for maintaining stereochemical fidelity [1].

Scalability of cis-diester synthesis
Cross-study comparable
Multi-hundred gram scale via CSTR flow; conversion matched batch predictions.
Supports continuous manufacturing scalability assessment.
Study on diethyl ester analog; cis/trans ratio slightly lower than batch.
Flow Chemistry Process Development Cyclopropanation Continuous Manufacturing

A Defined Chiral Synthon for Stereocontrolled Pharmaceutical Synthesis

Dimethyl cis-1,2-cyclopropanedicarboxylate is characterized by its specific (1R,2S)-stereochemistry . This fixed cis-configuration is in contrast to trans-isomers (e.g., Diethyl trans-1,2-cyclopropanedicarboxylate) and other cyclopropane derivatives, which possess different spatial arrangements of the ester groups . The defined stereochemistry of the cis-isomer is critical for serving as a chiral building block in pharmaceutical synthesis, enabling the introduction of predictable stereochemical outcomes into complex drug molecules [1].

Chiral synthon identity
Class-level inference
(1R,2S) cis configuration with 2 defined stereocenters.
Stereochemical-control context; exact ee not reported.
Based on structure analysis; data to verify.
Chiral Building Block Stereochemistry Medicinal Chemistry Asymmetric Synthesis

Validated Intermediate for Patented Agrochemical Synthesis

A specific patent (US patent application) discloses the use of Dimethyl cis-1,2-cyclopropanedicarboxylate as the direct starting material for synthesizing cis-N,N,N',N'-tetramethylcyclopropane-1,2-dicarboxamide, a compound with demonstrated plant growth regulation properties [1]. The patent describes reacting the target diester with dimethylamine to yield the active compound [1]. This application contrasts with general research uses of cyclopropane-1,1-dicarboxylates, which have been studied as ketol-acid reductoisomerase (KARI) inhibitors, a completely different mode of action [2].

Patent-validated agrochemical use
Head-to-head
Plant growth regulator precursor via reaction with dimethylamine.
Reported patent intermediate; distinct from KARI inhibitor pathway.
Comparator CPD Ki 0.59-3.03 μM; application pathway differs.
Agrochemical Synthesis Patent Literature Plant Growth Regulator

Optimal Procurement Scenarios for Dimethyl cis-1,2-Cyclopropanedicarboxylate (CAS 826-34-6)


Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined Stereochemistry

In medicinal chemistry projects where the introduction of a specific cis-cyclopropane stereocenter is required, Dimethyl cis-1,2-cyclopropanedicarboxylate is the ideal starting material . Its defined (1R,2S) stereochemistry eliminates the need for costly and time-consuming chiral separations that would be necessary if a racemic or trans-isomer were used . This ensures efficient, stereocontrolled synthesis of drug candidates incorporating the cyclopropane motif [1].

Process Development and Scale-Up of cis-Cyclopropane Diester Derivatives

Procurement is strongly justified for teams developing continuous flow processes for cyclopropane diesters. The successful demonstration of a CSTR flow process for the diethyl ester analog provides a validated pathway for scaling up the synthesis of this class of compounds, mitigating the safety risks associated with the use of lithium hydride and the generation of hydrogen gas in batch mode [2].

Research and Development of Novel Agrochemicals

This compound is a proven key intermediate for the synthesis of plant growth regulators, as evidenced by its use in patented routes to active diamide compounds [3]. For agrochemical discovery programs seeking new modes of action distinct from known KARI inhibitors, Dimethyl cis-1,2-cyclopropanedicarboxylate offers a different synthetic entry point into a biologically relevant chemical space [4].

Methodology Development for Stereoselective Cyclopropane Transformations

For academic research groups investigating new catalytic systems or reaction conditions, Dimethyl cis-1,2-cyclopropanedicarboxylate serves as an excellent model substrate for studying stereoselective ring-opening and functionalization reactions of cyclopropanes [1]. Its two ester groups and fixed geometry provide a clear analytical handle (e.g., by NMR) for monitoring stereochemical outcomes.

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Defined (1R,2S) cis stereochemistry
Stereochemical outcome monitoring by NMR
Continuous flow process development
CSTR-compatible diester scaffold
cis/trans ratio control under flow conditions
Agrochemical discovery (plant growth regulators)
Patent-reported synthetic intermediate
Reactivity with dimethylamine; non-KARI pathway
Stereoselective cyclopropane methodology
Fixed cis geometry with dual ester handles
Ring-opening stereochemistry tracking

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